molecular formula C12H10O3S B8692467 3-(3-methoxyphenyl)thiophene-2-carboxylic acid

3-(3-methoxyphenyl)thiophene-2-carboxylic acid

Cat. No.: B8692467
M. Wt: 234.27 g/mol
InChI Key: BEJHIXDPKAPBSL-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)thiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a carboxylic acid group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions .

Another approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

3-(3-methoxyphenyl)thiophene-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The methoxy group and thiophene ring contribute to its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-methoxyphenyl)thiophene-2-carboxylic acid is unique due to the presence of both the methoxyphenyl group and the thiophene ring, which confer distinct electronic and steric properties

Properties

Molecular Formula

C12H10O3S

Molecular Weight

234.27 g/mol

IUPAC Name

3-(3-methoxyphenyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C12H10O3S/c1-15-9-4-2-3-8(7-9)10-5-6-16-11(10)12(13)14/h2-7H,1H3,(H,13,14)

InChI Key

BEJHIXDPKAPBSL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(SC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Bromothiophene-2-carboxylic acid (600 mg; 2.9 mmol) was dissolved in isopropanol (7 ml)/toluene (7 ml), followed by the addition of K2CO3 solution (aq; 2M; 9 ml) and 3-methoxybenzeneboronic acid (440 mg; 2.9 mmol). The reaction mixture was deoxygenized with N2 (g) for 3 minutes followed by the addition of tetrakis-(triphenylphosine)-palladium and subsequently heated to 80° C. for 14 h. The mixture was cooled to rt, ether was added and the organic layer was extracted with 2M NaOH-solution. The aq. layer was acidified by the addition of 2M HCl. The product precipitated and was filtered off and dried at high vacuum to give 470 mg of 3-(3-methoxy-phenyl)-thiophene-2-carboxylic acid; LC-MS: tR=0.94 min; [M−H]+=235.27.
Quantity
600 mg
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reactant
Reaction Step One
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7 mL
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solvent
Reaction Step One
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7 mL
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solvent
Reaction Step One
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Quantity
9 mL
Type
reactant
Reaction Step Two
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440 mg
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
tetrakis-(triphenylphosine)-palladium
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0 (± 1) mol
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reactant
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Five

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